3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethyl group containing pyrazole-3-carboxamide derivative is synthesized and the structure of the molecule has been verified by using FT-IR, 1H NMR, 13C NMR spectroscopic methods and elemental analysis .Chemical Reactions Analysis
The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole, have garnered significant attention for their potential as anti-inflammatory and antibacterial agents. The trifluoromethyl group, especially when positioned on the 3- or 5- position of the pyrazole nucleus, significantly influences the activity profile of these compounds, offering a promising avenue for developing novel agents with enhanced efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis of Pyrazole Heterocycles
The pyrazole moiety is a critical pharmacophore in the design of biologically active compounds, serving as an essential template in both combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, contributing to the creation of compounds with a broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. The synthesis of pyrazole derivatives is facilitated through various methods, including condensation followed by cyclization, highlighting the versatility and significance of pyrazole in organic synthesis and drug development (Dar & Shamsuzzaman, 2015).
Applications in Heterocyclic Chemistry
The chemistry of pyrazoline derivatives, including this compound, is explored for its potential in synthesizing a wide range of heterocyclic compounds. These derivatives serve as building blocks for creating various classes of heterocycles, offering innovative solutions for developing new drugs and materials with versatile applications. The unique reactivity of these compounds provides mild reaction conditions, enabling the synthesis of diverse heterocyclic systems and dyes, showcasing their importance in both medicinal and organic chemistry (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazolines demonstrate a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives have been a focus of recent therapeutic patent literature, underscoring the ongoing research and development efforts aimed at leveraging pyrazoline's biological properties to create effective pharmaceuticals (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Compounds with similar structures have been found to effectively migrate through biological membranes by means of passive diffusion . The lipophilicity of these compounds suggests good oral absorption and the ability to cross lipid barriers .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole. For instance, the compound’s stability may be affected by temperature, as suggested by the storage conditions of similar compounds . Additionally, the compound’s action and efficacy may be influenced by the pH of its environment, as the solubility of similar compounds has been found to improve in acidic environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVBEMJBWHCRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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